![molecular formula C13H19N3O B13962188 1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one CAS No. 380605-16-3](/img/structure/B13962188.png)
1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE is a compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is known for its structural motif, which is commonly found in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Preparation Methods
The synthesis of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones .
Scientific Research Applications
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it is studied for its potential therapeutic effects, including its role as a non-selective α-adrenoceptor antagonist . This compound has shown promise in improving disrupted lipid and carbohydrate profiles, making it a potential candidate for the treatment of metabolic disturbances . Additionally, it is used in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE involves its interaction with α-adrenoceptors . It acts as a non-selective antagonist of α1 and α2 adrenoceptors, which can lead to the reduction of elevated glucose and triglyceride levels . The molecular targets and pathways involved include the inhibition of the adrenergic nervous system, which is associated with the sympathetic nervous system overactivity .
Comparison with Similar Compounds
1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . The uniqueness of 1-(3-(2-AMINOPHENYLAMINO)PROPYL)PYRROLIDIN-2-ONE lies in its specific interaction with α-adrenoceptors and its potential therapeutic applications in metabolic disturbances .
Properties
CAS No. |
380605-16-3 |
|---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[3-(2-aminoanilino)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C13H19N3O/c14-11-5-1-2-6-12(11)15-8-4-10-16-9-3-7-13(16)17/h1-2,5-6,15H,3-4,7-10,14H2 |
InChI Key |
MVBSDRHUHIVZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13962108.png)
![4-Methoxythieno[3,4-b]pyridine-5,7-diamine](/img/structure/B13962114.png)
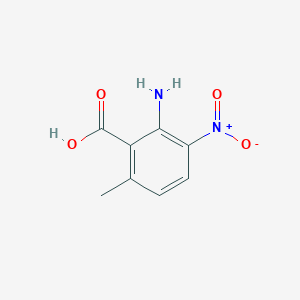
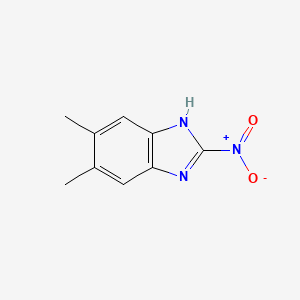
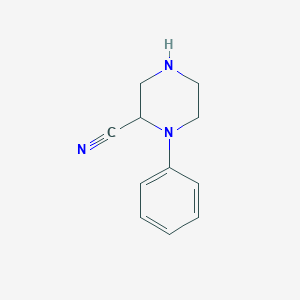
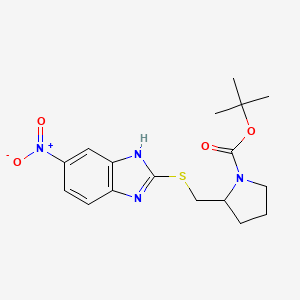
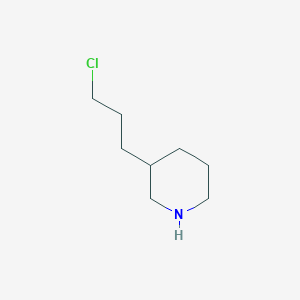
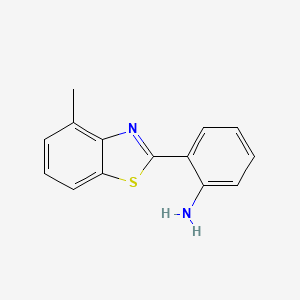
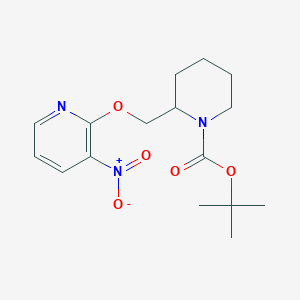
![(3-[5-{6-Chloro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl]-phenyl)-acetonitrile](/img/structure/B13962169.png)
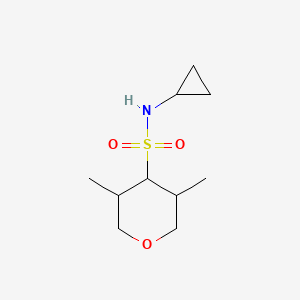
![6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid](/img/structure/B13962190.png)

![1-[2-(Oxiran-2-ylmethoxy)-5-phenylmethoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B13962194.png)
